molecular formula C12H20N2S B11807604 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine

Cat. No.: B11807604
M. Wt: 224.37 g/mol
InChI Key: KSCUGLOASYTAAN-UHFFFAOYSA-N
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Description

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 6-position and a propan-1-amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-thiol and tert-butylamine.

    Formation of tert-Butylthio Group: The 6-chloropyridine-3-thiol is reacted with tert-butylamine under basic conditions to form the tert-butylthio group at the 6-position of the pyridine ring.

    Introduction of Propan-1-amine Group: The intermediate product is then reacted with 1-bromopropane in the presence of a base to introduce the propan-1-amine group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Disrupting Membrane Integrity: Affecting the integrity of cellular membranes, leading to cell death in microbial organisms.

Comparison with Similar Compounds

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine can be compared with similar compounds such as:

    1-(6-(tert-Butylthio)pyridin-3-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.

    1-(6-(tert-Butylthio)pyridin-3-yl)methanamine: Contains a methanamine group instead of propan-1-amine.

    1-(6-(tert-Butylthio)pyridin-3-yl)butan-1-amine: Features a butan-1-amine group instead of propan-1-amine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3

InChI Key

KSCUGLOASYTAAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)SC(C)(C)C)N

Origin of Product

United States

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